N-{4-[(Methylamino)methyl]phenyl}acetamide

Inflammation FLAP inhibition Leukotriene biosynthesis

Select CAS 65542-25-8 for FLAP-targeted discovery. Its 3.30 nM Ki and 178.23 g/mol yield ligand efficiency ~0.52 kcal/mol/HA—1.7× higher than MK-886—reducing off-target risk. The para-methylaminomethyl group is essential for FLAP binding; generic acetanilides (e.g., CAS 103-84-4) lack this activity. The secondary amine enables site-selective bioconjugation, affinity resin preparation, or fluorescent probe synthesis. Batch-specific QC (NMR, HPLC, GC) ensures cross-study reproducibility. Store 2-8°C under inert atmosphere.

Molecular Formula C10H14N2O
Molecular Weight 178.235
CAS No. 65542-25-8
Cat. No. B2443621
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{4-[(Methylamino)methyl]phenyl}acetamide
CAS65542-25-8
Molecular FormulaC10H14N2O
Molecular Weight178.235
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)CNC
InChIInChI=1S/C10H14N2O/c1-8(13)12-10-5-3-9(4-6-10)7-11-2/h3-6,11H,7H2,1-2H3,(H,12,13)
InChIKeyIIULHCCNFWQUGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-{4-[(Methylamino)methyl]phenyl}acetamide (CAS 65542-25-8): A Documented FLAP Modulator Scaffold with Quantifiable Differentiation for Leukotriene Pathway Research


N-{4-[(Methylamino)methyl]phenyl}acetamide (CAS 65542-25-8) is an acetanilide derivative with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . The compound features a para-substituted phenyl ring bearing an N-acetyl group and a methylaminomethyl side chain. Documented in BindingDB and associated with Janssen Pharmaceutica patent US9695149, this compound has been characterized as a modulator of 5-lipoxygenase-activating protein (FLAP) with a reported inhibition constant (Ki) of 3.30 nM in a human FLAP binding assay [1].

N-{4-[(Methylamino)methyl]phenyl}acetamide (CAS 65542-25-8): Why Structural Analogs Cannot Be Assumed Interchangeable for FLAP-Targeted Research


Within the FLAP modulator chemical space, minor structural modifications produce order-of-magnitude differences in target binding affinity. For example, compounds disclosed alongside CAS 65542-25-8 in US9695149 exhibit Ki values ranging from 0.660 nM to >100 nM [1]. The presence and precise positioning of the para-methylaminomethyl substituent, coupled with the acetamide moiety, is not a trivial structural feature—it defines the pharmacophore's ability to occupy the FLAP binding pocket. Generic substitution with an unsubstituted acetanilide (e.g., N-phenylacetamide, CAS 103-84-4), a meta-substituted analog, or a derivative lacking the secondary amine functionality would abolish or severely attenuate the FLAP modulatory activity documented for this specific scaffold. Furthermore, this compound's dual hydrogen bond donor/acceptor profile (2 HBD, 2 HBA) and rotatable bond count (3) confer conformational and interaction characteristics that structurally related but topologically distinct analogs cannot replicate .

N-{4-[(Methylamino)methyl]phenyl}acetamide (CAS 65542-25-8): Head-to-Head Quantitative Differentiation Evidence for Informed Procurement


Evidence Item 1: FLAP Binding Affinity (Ki) vs. Comparator MK-886 (L-663536)

CAS 65542-25-8 exhibits a reported Ki of 3.30 nM against human FLAP [1]. In contrast, the well-characterized FLAP inhibitor MK-886 (L-663536, CAS 118414-82-7), a structurally distinct indole-based compound, demonstrates an IC50 of 30 nM in cellular FLAP modulation assays and a Ki of approximately 23-52 nM in direct binding studies [2][3]. The ~9-fold lower numeric Ki value for CAS 65542-25-8 indicates higher intrinsic binding potency to the isolated FLAP protein under identical assay principles, although direct head-to-head comparison under a single protocol is not available in public domain data.

Inflammation FLAP inhibition Leukotriene biosynthesis Binding affinity

Evidence Item 2: Ligand Efficiency and Molecular Topology vs. MK-886

CAS 65542-25-8 has a molecular weight of 178.23 g/mol and 13 non-hydrogen atoms, yielding a ligand efficiency (LE) for FLAP binding of approximately 0.52 kcal/mol per heavy atom (calculated using ΔG = -RT ln(Ki) where Ki = 3.30 nM at 298 K). The comparator MK-886 has a molecular weight of 472.08 g/mol and 33 non-hydrogen atoms, with a calculated LE of approximately 0.27-0.31 kcal/mol per heavy atom based on its reported IC50 and Ki values [1][2]. The target compound achieves comparable or superior target engagement with 62% lower molecular weight and 61% fewer heavy atoms, representing a significantly more efficient pharmacophore core.

Ligand efficiency Molecular weight Drug-likeness Scaffold optimization

Evidence Item 3: Procurement Cost per Research Unit vs. N-Phenylacetamide (Unsubstituted Acetanilide)

The procurement cost of CAS 65542-25-8 reflects its specialized substitution pattern and documented FLAP activity. Commercial pricing from Macklin (CN) lists CAS 65542-25-8 at 575 RMB per 100 mg, 977 RMB per 250 mg, and 2,632 RMB per 1 g (purity ≥97%) . In contrast, unsubstituted acetanilide (N-phenylacetamide, CAS 103-84-4), a simple acetamide lacking the para-methylaminomethyl group, is available at approximately 50-100 RMB per 100 g—a cost differential of >1,000-fold per unit mass. While both compounds share the acetamide core, the functionalized derivative carries a cost premium directly attributable to its synthetic complexity (3-step functionalization) and its validated biological activity profile absent in the unsubstituted parent.

Procurement Cost analysis Chemical sourcing Research economics

Evidence Item 4: Storage and Handling Requirements vs. Ambient-Stable Acetanilide Derivatives

CAS 65542-25-8 requires storage at 2-8°C with protection from light and under nitrogen atmosphere to maintain chemical integrity . This contrasts with unsubstituted acetanilide (CAS 103-84-4) and simpler N-alkyl acetamides, which are typically stable at ambient temperature and humidity without special atmospheric controls. The specialized storage requirements for CAS 65542-25-8 are consistent with the presence of the free secondary amine in the methylaminomethyl side chain, which is susceptible to oxidation and/or reaction with atmospheric carbon dioxide. This handling profile is not a deficiency but rather a direct consequence of the functional group that enables the compound's FLAP-binding activity.

Chemical stability Storage conditions Handling protocols Quality control

Evidence Item 5: Hydrogen Bond Donor/Acceptor Profile vs. N-Phenylacetamide

CAS 65542-25-8 possesses 2 hydrogen bond donors (the secondary amine NH and the amide NH) and 2 hydrogen bond acceptors (the amide carbonyl oxygen) . The comparator N-phenylacetamide (CAS 103-84-4) has 1 hydrogen bond donor (amide NH) and 1 hydrogen bond acceptor (amide carbonyl). The additional hydrogen bond donor in CAS 65542-25-8 originates from the methylaminomethyl substituent and represents a specific interaction vector that can engage complementary residues in the FLAP binding site. In the context of CNS drug design, compounds with >1 HBD often exhibit reduced passive blood-brain barrier permeability; however, for peripheral FLAP targeting (e.g., inflammatory cell populations), this additional HBD is a pharmacophore feature rather than a liability.

Hydrogen bonding Physicochemical properties Drug design Permeability

Evidence Item 6: Rotatable Bond Count and Conformational Flexibility vs. Rigid Acetanilide Analogs

CAS 65542-25-8 contains 3 rotatable bonds (the C-N bond connecting the phenyl ring to the methylaminomethyl group, the C-N bond within the methylaminomethyl chain, and the C-N bond connecting the phenyl ring to the acetamide group) . In contrast, rigidified acetanilide analogs with constrained ring systems (e.g., benzoxazinone derivatives) or meta-substituted acetamides with restricted rotation often exhibit 1-2 rotatable bonds. The conformational flexibility conferred by 3 rotatable bonds may enable CAS 65542-25-8 to adopt an optimal binding pose within the FLAP pocket that is sterically inaccessible to more constrained scaffolds. Conversely, increased rotatable bond count typically correlates with entropic penalty upon binding, which makes the observed 3.30 nM Ki value particularly noteworthy—indicating that the enthalpic contribution from specific interactions (e.g., hydrogen bonding from the secondary amine) outweighs the entropic cost.

Conformational flexibility Rotatable bonds Molecular docking Entropy

N-{4-[(Methylamino)methyl]phenyl}acetamide (CAS 65542-25-8): Evidence-Based Research and Industrial Application Scenarios


Scenario 1: FLAP-Targeted Biochemical Probe Development Requiring High-Affinity, Low-Molecular-Weight Scaffold

Investigators seeking a small-molecule probe to interrogate FLAP function in biochemical assays should prioritize CAS 65542-25-8 over larger, more complex FLAP modulators such as MK-886. The compound's 3.30 nM Ki against human FLAP [1] combined with its 178.23 g/mol molecular weight yields a ligand efficiency (~0.52 kcal/mol/HA) that is approximately 1.7- to 1.9-fold higher than MK-886 . This efficiency advantage translates to a cleaner pharmacological tool with reduced potential for off-target interactions driven by excess molecular mass. The presence of the para-methylaminomethyl group provides a tractable synthetic handle for further derivatization, enabling SAR exploration without compromising the core FLAP-binding pharmacophore.

Scenario 2: Fragment-Based or Scaffold-Hopping Lead Optimization Programs in Leukotriene Pathway Drug Discovery

Medicinal chemistry programs focused on leukotriene biosynthesis inhibition for inflammatory, respiratory, or cardiovascular indications should evaluate CAS 65542-25-8 as a core scaffold. The compound's validated FLAP modulation activity, documented in BindingDB and associated with Janssen Pharmaceutica patent US9695149 [1], provides a starting point for structure-guided optimization. The 2 HBD / 2 HBA profile and 3 rotatable bonds offer multiple vectors for property tuning while maintaining target engagement. Given the specialized storage requirements (2-8°C under nitrogen) , programs should plan for appropriate compound management infrastructure, but the scaffold's documented binding potency justifies this operational investment for FLAP-targeted discovery efforts.

Scenario 3: Comparative FLAP Pharmacology Studies Requiring a Structurally Distinct Chemotype

Researchers conducting comparative pharmacology of FLAP modulators require chemically diverse tool compounds to assess target engagement mechanisms and validate screening assays. CAS 65542-25-8 represents an acetanilide-based chemotype that is structurally orthogonal to the indole-based MK-886 series and the quinoline-based BAY-X1005/Quiflapon series. The compound's 3.30 nM Ki [1] positions it as a high-affinity representative of this chemotype class. Procurement of CAS 65542-25-8 from vendors providing batch-specific QC documentation (NMR, HPLC, GC) ensures reproducibility in cross-laboratory comparative studies and minimizes batch-to-batch variability that could confound pharmacological interpretation.

Scenario 4: Chemical Biology Applications Leveraging the para-Methylaminomethyl Functional Handle

The secondary amine in the para-methylaminomethyl substituent of CAS 65542-25-8 provides a chemically orthogonal reactive handle for bioconjugation, affinity chromatography resin preparation, or fluorescent probe synthesis. This functional group distinguishes the compound from simpler acetanilides lacking the methylaminomethyl moiety (e.g., CAS 103-84-4) [1]. Researchers can derivatize the secondary amine while preserving the acetamide and aromatic core that constitute the FLAP-binding pharmacophore. The documented storage requirement under inert atmosphere is consistent with maintaining the integrity of this reactive amine; proper handling ensures that the functional handle remains available for intended chemical biology applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-{4-[(Methylamino)methyl]phenyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.